2-Methoxy-N-(pentan-3-YL)aniline
Description
2-Methoxy-N-(pentan-3-yl)aniline is a secondary amine featuring a methoxy group (-OCH₃) at the 2-position of the aniline ring and a pentan-3-yl group (-CH(CH₂CH₃)₂) as the N-substituent. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol . Key spectroscopic data include:
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-methoxy-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-10(5-2)13-11-8-6-7-9-12(11)14-3/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
WOMCATTZPIPFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(pentan-3-yl)aniline typically involves the reaction of 2-methoxyaniline with a suitable alkylating agent, such as 3-pentyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile, with a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 2-Methoxy-N-(pentan-3-yl)aniline are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Methoxy-N-(pentan-3-yl)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds, particularly those containing hindered amine motifs.
Material Science: Utilized in the preparation of conductive polymers and other advanced materials.
Chemical Sensors: Employed in the design of thin polymer films for chemical sensors due to its sensitivity to moisture and ammonia.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(pentan-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and pentan-3-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Electronic and Steric Effects
- Methoxy Position: The 2-methoxy group in the target compound creates ortho-directing effects in electrophilic substitution, whereas the 3-methoxy analog () exhibits meta-directing behavior. Fluorine in the 2-fluoro-5-methoxy analog () introduces electron-withdrawing effects, altering reactivity .
Key Research Findings
Fluorinated Analogs: 2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline () demonstrates unique electronic properties, making it a candidate for optoelectronic materials. However, its commercial production is discontinued, likely due to synthesis challenges .
Steric Influence: Branched N-substituents (e.g., 2-methylpentan-3-yl in ) reduce crystallinity, complicating structural characterization .
Comparative Reactivity: The absence of methoxy in 2,6-di(pentan-3-yl)aniline () increases hydrophobicity, favoring applications in non-polar environments .
Biological Activity
2-Methoxy-N-(pentan-3-YL)aniline, a derivative of aniline, has garnered attention for its potential biological activities. This compound's structure includes a methoxy group and a branched pentan-3-yl chain, which may influence its interaction with biological systems. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Formula: C12H17N1O1
Molecular Weight: 193.27 g/mol
IUPAC Name: 2-Methoxy-N-(pentan-3-yl)aniline
Canonical SMILES: CC(CC)CNC1=CC=C(C=C1)OC
Biological Activity Overview
Research indicates that 2-Methoxy-N-(pentan-3-YL)aniline exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Its effectiveness is often compared to standard drugs in both in vitro and in vivo studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens:
- Fungal Activity: In a study assessing antifungal activity, derivatives similar to 2-Methoxy-N-(pentan-3-YL)aniline were found to inhibit biofilm formation in Candida albicans, with IC50 values suggesting potency comparable to fluconazole .
- Bacterial Activity: The compound demonstrated antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. For instance, a related compound showed minimum inhibitory concentrations (MICs) lower than those of ciprofloxacin against certain bacterial strains .
The biological activity of 2-Methoxy-N-(pentan-3-YL)aniline is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial survival.
- Membrane Disruption: It could disrupt microbial cell membranes, leading to cell lysis.
- Biofilm Disruption: Similar compounds have been shown to interfere with biofilm formation, enhancing the efficacy of traditional antibiotics .
Case Studies
A series of case studies highlight the biological relevance of 2-Methoxy-N-(pentan-3-YL)aniline:
- Study on Antifungal Properties: A recent investigation synthesized various aniline derivatives, including 2-Methoxy-N-(pentan-3-YL)aniline, and tested their efficacy against Candida species. Results indicated that certain derivatives had IC50 values lower than fluconazole, suggesting potential as new antifungal agents .
- Antibacterial Screening: Another study focused on the antibacterial properties of similar compounds against multiple bacterial strains. Results showed that some derivatives exhibited stronger antibacterial activity than standard antibiotics like ciprofloxacin .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H17N1O1 |
| Molecular Weight | 193.27 g/mol |
| Antifungal IC50 | Comparable to fluconazole (40 μM) |
| Antibacterial MIC | Lower than ciprofloxacin (varies by strain) |
| Compound | Activity | IC50/MIC |
|---|---|---|
| 2-Methoxy-N-(pentan-3-YL)aniline | Antifungal | IC50 < fluconazole |
| Related Compound A | Antibacterial | MIC < ciprofloxacin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
